2,3,3-trichlorotetrahydro-2H-pyran
Overview
Description
2,3,3-Trichlorotetrahydro-2H-pyran, also known as TCPTHP or TCTHP, is a colorless liquid1. It has a molecular weight of 189.47 g/mol23. It is used in various fields of research and industry1.
Synthesis Analysis
The synthesis of 2,3,3-trichlorotetrahydro-2H-pyran is not explicitly mentioned in the available resources. However, the synthesis of pyran derivatives, a broader category to which 2,3,3-trichlorotetrahydro-2H-pyran belongs, has been extensively studied4. Various synthetic strategies have been proposed, including multicomponent reaction (MCR) approaches4.Molecular Structure Analysis
The molecular formula of 2,3,3-trichlorotetrahydro-2H-pyran is C5H7Cl3O235. It contains a total of 16 atoms: 7 Hydrogen atoms, 5 Carbon atoms, 1 Oxygen atom, and 3 Chlorine atoms6.
Chemical Reactions Analysis
Specific chemical reactions involving 2,3,3-trichlorotetrahydro-2H-pyran are not detailed in the available resources. However, the chemical reactivity of pyran derivatives, a broader category to which 2,3,3-trichlorotetrahydro-2H-pyran belongs, has been extensively studied7.Physical And Chemical Properties Analysis
2,3,3-Trichlorotetrahydro-2H-pyran has a boiling point of 236.4ºC23 and a flash point of 96.9C2. Its density is 1.4g/cm33.Scientific Research Applications
Catalytic Reactions
2,3,3-Trichlorotetrahydro-2H-pyran is involved in various catalytic reactions. A study by Sun & Hu (2010) described the effective catalyzation of nucleophilic addition of alcohols or phenols to 3,4-dihydro-2H-pyran (DHP) using gallium triiodide. This reaction produces corresponding tetrahydropyranyl acetals with good to excellent yields (Sun & Hu, 2010).
Photophysical Properties
Tayade & Sekar (2016) explored 2H-pyran-3-carbonitrile derivatives, which show strong fluorescence properties in various solvents. These compounds, related to 2,3,3-trichlorotetrahydro-2H-pyran, exhibit positive solvatochromism and are useful in studying intramolecular charge transfer properties (Tayade & Sekar, 2016).
Organic Synthesis
Research by Liu & Meinwald (1996) demonstrates the use of 2H-pyran-2-one derivatives in organic synthesis, particularly in Pd(0)-catalyzed coupling reactions. These reactions are significant in the synthesis of various organic compounds (Liu & Meinwald, 1996).
Photochemical Studies
A study by Ota et al. (2015) on 2H-naphtho[1,2-b]pyran revealed its potential in photochemical applications. The compound undergoes photodimerization and shows distinct color, fluorescence, and cytotoxic properties, which are crucial for photochemical studies (Ota et al., 2015).
Electrocyclization Reactions
Peng et al. (2011) investigated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates. Their study highlights the role of 2H-pyran derivatives in Knoevenagel condensation and subsequent 6π-electrocyclization, which is important in the field of organic chemistry (Peng et al., 2011).
Reaction Mechanisms
The work of Garratt (1978) provides insight into the reaction mechanisms involving 3,4-dihydro-2H-pyran, a compound structurally similar to 2,3,3-trichlorotetrahydro-2H-pyran. This study enhances understanding of reaction pathways and mechanisms in organic chemistry (Garratt, 1978).
Synthesis of Heterocycles
The synthesis and applications of 2H-pyran-2-ones in thefabrication of diverse heterocycles were discussed by Pratap & Ram (2017). This research highlights the utility of 2H-pyran-2-ones as building blocks for generating a wide range of biologically important compounds, emphasizing their significance in medicinal chemistry and drug design (Pratap & Ram, 2017).
Electrosynthesis Applications
Quintanilla et al. (2011) described the electrosynthesis of halogenated δ-lactones using 2,2-disubstituted-3-oxopropyl trichloroacetates, which include 3,3-dichloro-4-hydroxy-5,5-disubstituted-tetrahydro-2H-pyran-2-ones. This demonstrates the role of 2H-pyran derivatives in the electrosynthesis of complex organic molecules (Quintanilla et al., 2011).
Imino Diels-Alder Reactions
The study by Babu & Perumal (1998) on the catalysis of imino Diels-Alder reactions using indium trichloride with 3,4-dihydro-2H-pyran illustrates the compound's role in the efficient synthesis of complex organic structures like quinolines and phenanthridines (Babu & Perumal, 1998).
Photochromic Properties
Gemert et al. (1997) explored the structural modifications of photochromic 2H-naphtho[1,2-b]pyrans, closely related to 2,3,3-trichlorotetrahydro-2H-pyran. Their research is significant for applications in plastic ophthalmic lenses, demonstrating the importance of such compounds in material science (Gemert et al., 1997).
Multicomponent Synthesis
Pisal et al. (2020) utilized 3,4-dihydro(2H)-pyran in a zirconium tetrachloride-catalyzed multicomponent synthesis of hexahydropyrano pyrimidinone derivatives. This highlights the compound's utility in creating diverse chemical entities with potential pharmaceutical applications (Pisal et al., 2020).
Safety And Hazards
2,3,3-Trichlorotetrahydro-2H-pyran is labeled as an irritant2. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS)2.
Future Directions
The future directions of 2,3,3-trichlorotetrahydro-2H-pyran are not explicitly mentioned in the available resources. However, the future directions of pyran derivatives, a broader category to which 2,3,3-trichlorotetrahydro-2H-pyran belongs, have been extensively studied1011. The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies1011.
properties
IUPAC Name |
2,3,3-trichlorooxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVZNJDGLAPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369253 | |
Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trichlorotetrahydro-2H-pyran | |
CAS RN |
63027-88-3 | |
Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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